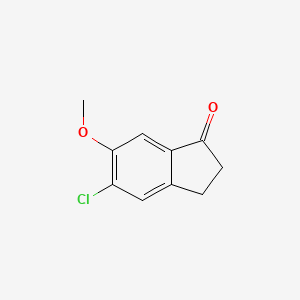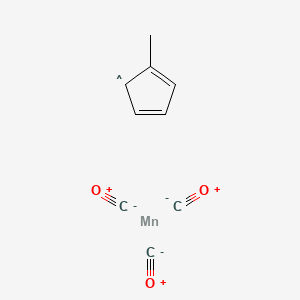
z-d-n-Me-val-oh
Overview
Description
“Z-D-N-Me-Val-OH” is a chemical compound with the CAS Number: 53978-73-7. Its molecular weight is 265.31 . It is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCC(C)C@@HC(=O)OCc1ccccc1)C(O)=O . Its InChI code is 1S/C14H19NO4/c1-10(2)12(13(16)17)15(3)14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,16,17)/t12-/m1/s1 . Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point of 68-70°C .Scientific Research Applications
Template-Driven Titania Architectures
L-Valine-based oligopeptides like Z-(L-Val)(n)-OH have been used to form stable organogels, which serve as efficient templates for fabricating complex titania architectures. This research demonstrates the peptide's role in transitioning from titania spheres to one-dimensional shapes like hollow titania tubes or fibers at varying concentrations, showcasing its significance in materials science (Mantion & Taubert, 2007).
Cardiomyocyte Apoptosis Attenuation
In a study exploring myocardial reperfusion injury, Z-Val-Ala-Asp(OMe)-CH2F (ZVAD-fmk), a tripeptide inhibitor, showed effectiveness in reducing injury by attenuating cardiomyocyte apoptosis. This highlights the peptide's potential therapeutic application in cardiovascular diseases (Yaoita et al., 1998).
Occupational Health and Safety Framework
A Z-numbers-based Risk Management Framework (HZRMF) has been developed to identify, analyze, evaluate, and control safety risks in green building construction. This framework utilizes Z-numbers for managing critical safety risks, signifying its application in occupational health and safety (Zhang & Mohandes, 2020).
Decision-making in Circular Economy Development
In decision-making for regional circular economy development, a method integrating directed distance and regret theory into the Z-information environment was introduced. This method, which accounts for the randomness and fuzziness of Z-number, underlines its application in complex decision-making processes (Shen et al., 2020).
Photocatalytic Water Splitting
Research in solar energy harvesting has utilized Z-scheme photocatalyst sheets with P-doped Zn0.5Cd0.5S1-x and Bi4NbO8Cl for photocatalytic water splitting. This showcases the application of Z-scheme in enhancing photocatalytic performance for hydrogen and oxygen production from water (Ng et al., 2021).
Fault Diagnosis in Sensor Data Fusion
The use of Z-numbers in sensor data fusion technology for fault diagnosis has been explored. Z-numbers help model the fuzziness and reliability of sensor data, enhancing the fault detection reliability in various systems (Jiang et al., 2016).
Z-factor in Academic Research Evaluation
The Z factor is proposed as a new index for measuring academic research output, providing a novel approach for evaluating individual researchers' performance. This highlights its application in academic research assessment (Zhuo, 2008).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Z-D-N-Me-Val-OH plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as proteases and peptidases, which are responsible for breaking down proteins and peptides. The compound’s interaction with these enzymes is crucial for the formation of peptide bonds, which are essential for protein synthesis . Additionally, this compound can interact with other biomolecules, such as amino acids and nucleotides, to facilitate various biochemical processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate cell function by affecting the activity of specific enzymes and proteins involved in these processes. For example, this compound may impact the phosphorylation of proteins, which is a key regulatory mechanism in cell signaling . Furthermore, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes and proteins, altering their activity and function. For instance, this compound may inhibit the activity of proteases by binding to their active sites, preventing the breakdown of proteins and peptides . Additionally, the compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, as this compound can modulate the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is generally stable under standard storage conditions, but it may degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell signaling pathways and gene expression. These changes can impact cellular metabolism and overall cell health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound may exhibit toxic or adverse effects, such as cellular stress, apoptosis, or necrosis.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as aminopeptidases and carboxypeptidases, which cleave peptide bonds and release free amino acids . These metabolic processes can affect the levels of metabolites and the overall metabolic flux within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . For example, this compound may be transported into cells via amino acid transporters and subsequently distributed to various organelles, such as the endoplasmic reticulum and mitochondria.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins and transporters . These localization patterns can affect the activity and function of this compound, as its interactions with biomolecules may vary depending on its subcellular environment.
Properties
IUPAC Name |
(2R)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)12(13(16)17)15(3)14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,16,17)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEHOKZDWLJKHP-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426938 | |
| Record name | N-[(Benzyloxy)carbonyl]-N-methyl-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53978-73-7 | |
| Record name | N-[(Benzyloxy)carbonyl]-N-methyl-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


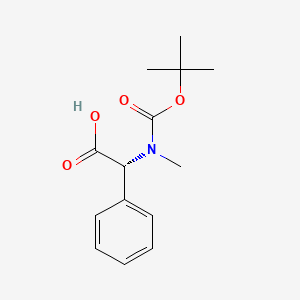
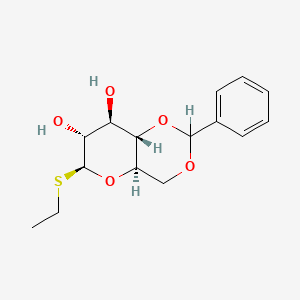

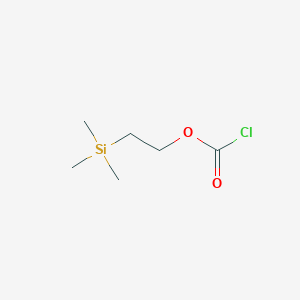
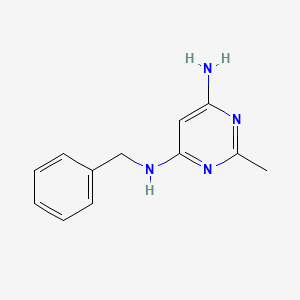
![(1aR,2S,3aR,7aR,7bR)-2-Methoxy-6-phenylhexahydrooxireno[2',3':4,5]pyrano[3,2-d][1,3]dioxine](/img/structure/B1366712.png)

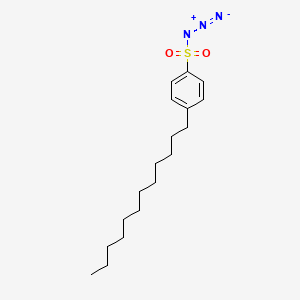
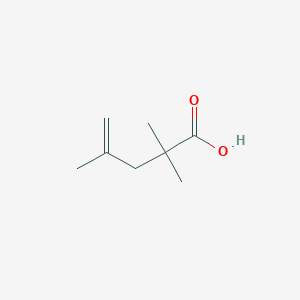
![4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1366718.png)
